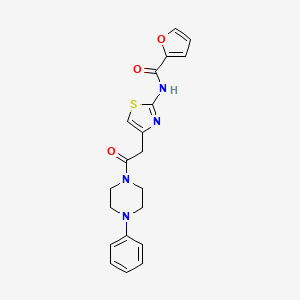

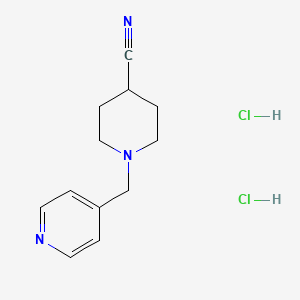

![molecular formula C23H22ClN5 B2551697 3-(4-氯苯基)-7-(4-甲基哌嗪-1-基)-5-苯基吡唑并[1,5-a]嘧啶 CAS No. 879578-36-6](/img/structure/B2551697.png)

3-(4-氯苯基)-7-(4-甲基哌嗪-1-基)-5-苯基吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities. This particular compound has not been directly studied in the provided papers, but its structural relatives have been explored for various biological properties, including acting as corticotropin-releasing factor receptor antagonists , serving as intermediates for fluorescent probes , inhibiting xanthine oxidase , and possessing anti-inflammatory properties without ulcerogenic activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of appropriate precursors such as amino-pyrazoles with other reactive intermediates. For example, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines was achieved through a microwave-assisted cyclocondensation reaction followed by formylation using the Vilsmeyer-Haack reagent . Although the specific synthesis of the compound is not detailed, similar synthetic strategies could be employed, potentially involving chlorination and aminisation reactions as seen in the synthesis of a related compound .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a bicyclic nucleus with various substituents that can significantly influence the compound's biological activity and physicochemical properties. X-ray diffraction analysis has been used to determine the crystal structure of related compounds, confirming their molecular configurations .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by the presence of functional groups that can participate in further chemical transformations. For instance, the formyl group in 3-formylpyrazolo[1,5-a]pyrimidines serves as a strategic intermediate for the preparation of functional fluorophores . The reactivity of the core structure can also be tailored by substituting different groups at various positions on the ring system, as demonstrated by the synthesis of various analogs with anti-inflammatory properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as water solubility, lipophilicity, and binding affinity to biological targets, are crucial for their pharmacokinetic profiles and therapeutic potential. For example, the introduction of a weakly basic pyridine ring in some analogs increased water solubility and reduced lipophilicity, which contributed to their oral bioavailability and ability to penetrate the brain . The photophysical properties, including fluorescence intensity and quantum yields, are also significant for derivatives designed as fluorescent probes .

科学研究应用

合成和晶体结构

类似于“3-(4-氯苯基)-7-(4-甲基哌嗪-1-基)-5-苯基吡唑并[1,5-a]嘧啶”的化合物已通过各种化学反应合成,表现出中等抗癌活性。这些化合物的晶体结构已被阐明,有助于理解它们与生物靶点的相互作用 (Lu Jiu-fu et al., 2015)。

抗分枝杆菌活性

吡唑并[1,5-a]嘧啶衍生物已被研究其对结核分枝杆菌的抗分枝杆菌特性,显示出显著活性。这项研究有助于寻找针对结核病的新治疗药物 (M. Biava et al., 2008)。

抗炎和抗菌活性

对吡唑并[1,5-a]嘧啶衍生物的进一步研究揭示了它们作为无溃疡活性的非甾体抗炎药的潜力。这些发现为开发更安全的抗炎药物开辟了新途径 (G. Auzzi et al., 1983)。此外,对吡唑并[3,4-d]嘧啶衍生物的新合成显示出有希望的抗菌活性,突显了该骨架在药物发现中的多功能性 (S. Rostamizadeh et al., 2013)。

骨架跳跃和药物设计

通过从吡唑并[1,5-a]嘧啶基础进行骨架跳跃策略设计氧唑并[5,4-d]嘧啶导致了竞争性CB2中性拮抗剂的发现。这种方法展示了该化合物在探索大麻素受体调节剂用于潜在治疗应用中的实用性 (Wei Tuo et al., 2018)。

合成和亲电取代

对吡唑并[1,5-c]-1,2,4-三唑并[4,3-a]嘧啶的亲电取代反应的研究突显了吡唑并[1,5-a]嘧啶骨架的化学多功能性,促进了具有不同生物活性的化合物的开发 (K. Atta, 2011)。

安全和危害

作用机制

Target of Action

Similar compounds have been found to target cholinesterase enzymes (ache and bche) .

Mode of Action

It’s suggested that the molecule’s electrophilic addition site is 4-n in the piperazine group, and the site for nucleophilic attack is both 13-c and 15-c in the quinoline group .

Biochemical Pathways

Similar compounds have been found to inhibit α-glucosidase .

Result of Action

Similar compounds have been found to be more potent than acarbose (positive control) against α-glucosidase .

属性

IUPAC Name |

3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5/c1-27-11-13-28(14-12-27)22-15-21(18-5-3-2-4-6-18)26-23-20(16-25-29(22)23)17-7-9-19(24)10-8-17/h2-10,15-16H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHIXQYVVHDFEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

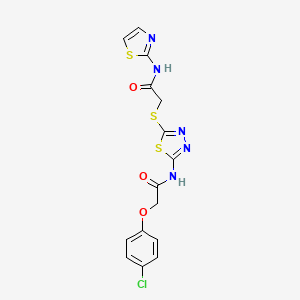

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2551615.png)

![(E)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-(4-(dimethylamino)phenyl)acrylate](/img/structure/B2551616.png)

![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2551619.png)

![3-cyclohexyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2551626.png)

![Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2551627.png)

![4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B2551632.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2551634.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2551636.png)